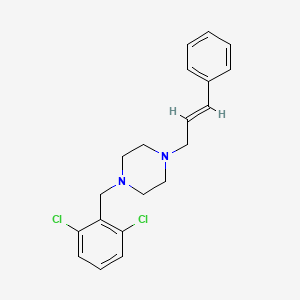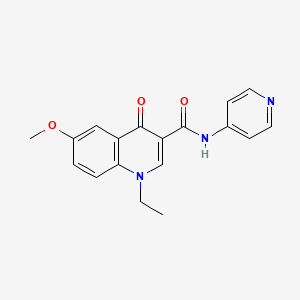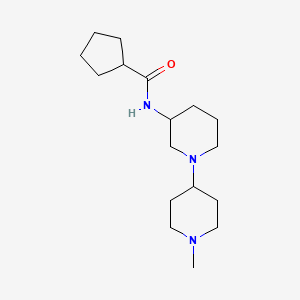![molecular formula C18H23NO2 B6131359 {1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol, also known as M1 or O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally related to tramadol. It is a potent agonist of the μ-opioid receptor and has been shown to produce analgesic effects in animal models.
Mécanisme D'action
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol acts as a potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. It also has affinity for the δ-opioid receptor and the κ-opioid receptor, which may contribute to its analgesic effects. This compound produces its effects by activating G-protein-coupled receptors, which leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has effects on the cardiovascular system, with some studies showing that it can cause hypotension and bradycardia. This compound has been shown to have a longer half-life than tramadol, which may contribute to its prolonged analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol has several advantages for lab experiments, including its potent analgesic effects and its affinity for the μ-opioid receptor. However, it also has limitations, including its potential for respiratory depression and physical dependence. Careful consideration should be given to the dosage and administration of this compound in lab experiments.
Orientations Futures
There are several potential future directions for the study of {1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol. One area of interest is its potential use in the treatment of opioid addiction. Another area of interest is its potential for use in the treatment of chronic pain. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for use in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic opioid analgesic that has shown promising results in animal models for its analgesic properties and potential use in the treatment of opioid addiction. It acts as a potent agonist of the μ-opioid receptor and produces a range of biochemical and physiological effects. Further studies are needed to fully understand the potential of this compound for use in clinical settings.
Méthodes De Synthèse
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol can be synthesized from tramadol, which is a widely used opioid analgesic. The synthesis involves the removal of the N-methyl group from tramadol, which results in the formation of this compound. This can be achieved through various methods, including demethylation using sodium hydroxide or lithium aluminum hydride.
Applications De Recherche Scientifique
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol has been extensively studied for its analgesic properties and has shown promising results in animal models. It has also been investigated for its potential use in the treatment of opioid addiction. This compound has been shown to produce less respiratory depression and physical dependence than other opioids, which makes it a potential candidate for the treatment of opioid addiction.
Propriétés
IUPAC Name |
[1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-18-10-9-14(16-7-2-3-8-17(16)18)12-19-11-5-4-6-15(19)13-20/h2-3,7-10,15,20H,4-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXPAVFHYLVJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCCC3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6131278.png)

![ethyl 4-{2-imino-4-oxo-5-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1,3-thiazolidin-3-yl}benzoate](/img/structure/B6131283.png)


![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclopropyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6131305.png)



![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)

![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)
